5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole
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Overview
Description
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a methylsulfonyl group and a p-tolyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole typically involves the reaction of p-tolylhydrazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-1H-tetrazole: Lacks the p-tolyl group, making it less hydrophobic.
1-(p-Tolyl)-1H-tetrazole: Lacks the methylsulfonyl group, reducing its potential for strong interactions with proteins.
5-(Phenylsulfonyl)-1-(p-tolyl)-1H-tetrazole: Contains a phenylsulfonyl group instead of a methylsulfonyl group, altering its chemical properties.
Uniqueness
5-(Methylsulfonyl)-1-(p-tolyl)-1H-tetrazole is unique due to the presence of both the methylsulfonyl and p-tolyl groups. This combination enhances its chemical reactivity and potential for bioactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N4O2S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-3-5-8(6-4-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3 |
InChI Key |
KHQUZYXFHUAIST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)C |
Origin of Product |
United States |
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